molecular formula C23H25ClN2OS B12732325 (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine CAS No. 156213-24-0

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine

Cat. No.: B12732325
CAS No.: 156213-24-0
M. Wt: 413.0 g/mol
InChI Key: XEJPICPNWDTWAV-ATNAJCNCSA-N
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Description

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is a novel synthetic phenothiazine derivative designed for advanced pharmacological and oncological research. Phenothiazines are a class of heterocyclic compounds demonstrating significant therapeutic potential beyond their historical use as antipsychotics, including promising anti-neoplastic properties . This compound is of particular interest for investigating cytotoxic mechanisms and cholinesterase modulation in various disease models. Recent studies highlight that novel phenothiazine derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including liver cancer models (Hep3B, SkHep1), by inducing apoptosis and modulating key signaling pathways such as PDK1/Akt and MAPK/ERK1/2 . Furthermore, its structural profile, featuring a quinolizine moiety, suggests potential for interaction with cholinergic systems. In silico target screening has identified cholinesterases (acetylcholinesterase and butyrylcholinesterase) as common targets for phenothiazines, and molecular docking studies indicate that cytotoxic phenothiazine derivatives can interact with the amino acid residues of the acetylcholinesterase protein in a manner similar to known inhibitors . The amphiphilic nature of phenothiazines allows them to interact with biological membranes and accumulate in lysosomes, potentially leading to lysosomal permeabilization and disruption of intracellular trafficking, which can trigger cell death . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

CAS No.

156213-24-0

Molecular Formula

C23H25ClN2OS

Molecular Weight

413.0 g/mol

IUPAC Name

2-[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-(2-chlorophenothiazin-10-yl)ethanone

InChI

InChI=1S/C23H25ClN2OS/c24-17-10-11-22-20(15-17)26(19-8-1-2-9-21(19)28-22)23(27)14-16-6-5-13-25-12-4-3-7-18(16)25/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18?/m0/s1

InChI Key

XEJPICPNWDTWAV-ATNAJCNCSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chlorophenothiazine Core

The phenothiazine core with chlorine substitution at the 2-position is prepared via a ring-closure reaction starting from chlorinated precursors.

  • Starting materials: 2-(3-chloro-phenyl)benzaminic acid (acidum clofenamicum) is synthesized by condensation of m-chloro aniline and o-chlorobenzoic acid under controlled pH (7.5–8) and temperature (90–110 °C) for 4–6 hours.
  • Decarboxylation: The acid undergoes decarboxylation in the presence of catalytic iron powder at 160–180 °C to yield m-chloro pentanoic acid with high purity (~99.6%) and yield (~88–90%).
  • Ring closure: The m-chloro pentanoic acid is cyclized with sulfur and catalytic iodine at 110–150 °C, releasing hydrogen sulfide, to form 2-chlorophenothiazine with a molar yield of ~77.8% and purity >99.7%.
Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Condensation m-chloro aniline + o-chlorobenzoic acid, pH 7.5–8 90–110 - - 4–6 h reaction
Decarboxylation Iron powder catalyst 160–180 88–90 99.6 Slow distillation
Cyclization Sulfur + iodine catalyst 110–150 77.8 99.7 H2S evolved

Preparation of 10-(Chloroacetyl)-10H-phenothiazine Intermediate

  • The 2-chlorophenothiazine is further functionalized at the 10-position by chloroacetylation using chloroacetyl chloride in toluene.
  • The reaction is typically conducted at 0 °C initially, then heated to 80 °C for 12 hours.
  • The product, 2-chloro-10-(chloroacetyl)-10H-phenothiazine, is isolated by extraction and purification, achieving yields around 90%.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Chloroacetylation Chloroacetyl chloride, toluene solvent 0 to 80, 12 h ~90 Cooling then heating

Coupling with Octahydro-2H-quinolizin-1-yl Acetyl Moiety

  • The final step involves coupling the 10-(chloroacetyl)-10H-phenothiazine intermediate with the octahydro-2H-quinolizin-1-yl group.
  • This is typically achieved via nucleophilic substitution where the amine group of the octahydroquinolizine attacks the chloroacetyl moiety, forming the acetyl linkage.
  • The reaction conditions require careful control of stereochemistry to maintain the (1S-trans) configuration.
  • Purification is done by crystallization or chromatography to achieve high purity of the final compound.

Detailed Reaction Scheme Summary

Stage Reaction Type Starting Material Reagents Conditions Product Yield & Purity
1 Condensation & Decarboxylation m-chloro aniline + o-chlorobenzoic acid NaOH, Fe powder 90–180 °C m-chloro pentanoic acid 88–90%, 99.6% purity
2 Cyclization m-chloro pentanoic acid Sulfur, Iodine 110–150 °C 2-chlorophenothiazine 77.8%, 99.7% purity
3 Chloroacetylation 2-chlorophenothiazine Chloroacetyl chloride 0–80 °C, 12 h 2-chloro-10-(chloroacetyl)-10H-phenothiazine ~90% yield
4 Nucleophilic substitution 2-chloro-10-(chloroacetyl)-10H-phenothiazine + octahydroquinolizine Base (e.g., triethylamine) Controlled temp, stereochemistry (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine High purity

Research Findings and Notes

  • The high purity (>99.7%) and good yields (>70%) in the phenothiazine core synthesis are attributed to optimized reaction conditions such as catalytic iron for decarboxylation and iodine for cyclization.
  • The chloroacetylation step is well-established and reproducible, providing a reactive intermediate for further functionalization.
  • The stereochemical control in the final coupling step is critical for biological activity, requiring precise reaction conditions and purification techniques.
  • The compound’s unique structure combining phenothiazine and octahydroquinolizine imparts distinct pharmacological properties, making the synthetic route valuable for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Purity (%) Comments
Phenothiazine core synthesis m-chloro aniline, o-chlorobenzoic acid, Fe, S, I2 90–180 °C 70–90 >99.7 Efficient, cost-effective
Chloroacetylation Chloroacetyl chloride, toluene 0–80 °C, 12 h ~90 - Standard acylation
Coupling with octahydroquinolizine Octahydroquinolizine, base Controlled temp High High Stereospecific

Chemical Reactions Analysis

Types of Reactions

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenothiazine derivatives exhibit diverse biological activities depending on substituents at the N10 and C2 positions. Below is a detailed comparison of the target compound with key analogs:

Substitution at N10 Position

Prochlorperazine (CAS: 58-38-8)
  • Structure: 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine.
  • Activity : Antipsychotic and antiemetic agent; interacts with dopamine D2 receptors .
  • Key Difference: The target compound replaces the linear piperazinylpropyl group with a bicyclic octahydroquinolizinyl-acetyl group. This substitution may enhance blood-brain barrier penetration or reduce P-glycoprotein-mediated efflux, as seen in other analogs with rigid side chains ().
2-Chloro-10-[3-(4-(3-phenylpropyl)piperazin-1-yl)propyl]-10H-phenothiazine (Compound 9)
  • Activity: Inhibits trypanothione reductase, a target in parasitic infections .
2-Chloro-10-(phenylmethyl)-10H-phenothiazine (CAS: 30483-66-0)
  • Structure : Simple benzyl substitution at N10.
  • Synthetic Utility : Intermediate for anti-inflammatory derivatives ().
  • Limitation: Lacks the ionizable nitrogen present in the target compound’s octahydroquinolizinyl group, which may reduce solubility or receptor interactions.

Substitution at C2 Position

2-Methoxy Analog (CAS: 156213-22-8)
  • Structure: 2-Methoxy instead of 2-chloro; same octahydroquinolizinyl-acetyl side chain.
2-Trifluoromethyl Analog ()
  • Structure : 2-CF3 substitution.
  • Potential Advantage: Increased electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets, as seen in antimalarial phenothiazines ().

Structural and Pharmacokinetic Insights

  • Toxicity: Listed in toxicity databases (), but specific data (e.g., LD50) are unavailable. Phenoxathiin (IC50 = 858 µM) serves as a low-toxicity benchmark .

Biological Activity

(1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine, with the CAS number 156213-24-0, is a compound belonging to the phenothiazine class. This class of compounds is well-known for its diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. The biological activity of this specific compound has been the subject of various studies exploring its potential therapeutic applications.

The molecular formula of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is C25H28N2O2SC_{25}H_{28}N_{2}O_{2}S, with a molecular weight of approximately 420.6 g/mol. Its structure features a phenothiazine core modified by an octahydroquinolizinyl acetyl group, which may influence its biological interactions.

PropertyValue
CAS Number156213-24-0
Molecular FormulaC25H28N2O2S
Molecular Weight420.6 g/mol
IUPAC Name2-[(1S,9aR)-2,3,4,6,7,8,9-octahydro-1H-quinolizin-1-yl]-1-(2-acetylphenothiazin-10-yl)ethanone

The synthesis of this compound typically involves several steps:

  • Formation of the Phenothiazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
  • Acetylation : The introduction of acetyl groups is performed using acetic anhydride or acetyl chloride.
  • Attachment of Octahydroquinolizinyl Group : This step involves reactions with appropriate quinolizine precursors.

The mechanism of action may include:

  • Receptor Binding : Interacting with neurotransmitter receptors, potentially modulating neuronal activity.
  • Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
  • Ion Channel Modulation : Influencing cellular excitability and signaling pathways.

Antimicrobial and Antioxidant Properties

Research has indicated that phenothiazine derivatives exhibit significant antimicrobial and antioxidant activities. For instance, studies have shown that certain phenothiazines can inhibit bacterial growth and scavenge free radicals effectively .

Case Studies

  • Antimicrobial Activity : A study highlighted the effectiveness of various phenothiazine derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside others for its ability to inhibit microbial growth, showing promising results .
  • Antioxidant Activity : Another research effort focused on the antioxidant potential of substituted phenothiazines. The compound demonstrated a notable ability to reduce oxidative stress markers in vitro .

Toxicological Profile

Understanding the safety and toxicity of (1S-trans)-2-Chloro-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine is crucial for its potential therapeutic applications. Toxicity studies typically involve acute toxicity tests to determine the lethal dose (LD50) in animal models. Such tests help establish safety profiles essential for further development .

Summary of Toxicity Studies

Study TypeFindings
Acute ToxicityLD50 determined in murine models; specific values pending further studies .
Skin SensitizationEvaluated using standard protocols; results indicate low sensitization potential .

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